molecular formula C19H19N3O4 B10996144 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10996144
M. Wt: 353.4 g/mol
InChI Key: CCQNVBKXAUZNGL-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties

Preparation Methods

The synthesis of 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NaH in DMF for nucleophilic substitution and other standard organic reagents for oxidation and reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, its antibacterial, anticancer, and antiproliferative properties make it a candidate for drug development . Additionally, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of steroid hormones, thereby exerting its biological effects . The detailed molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar compounds to 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other isoxazolo[5,4-b]pyridine derivatives such as 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide and 6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific substituents and the resulting biological properties.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-10-17-13(9-15(11-4-5-11)21-19(17)26-22-10)18(23)20-14-7-6-12(24-2)8-16(14)25-3/h6-9,11H,4-5H2,1-3H3,(H,20,23)

InChI Key

CCQNVBKXAUZNGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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